Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
CAS No.: 40349-50-6
Cat. No.: VC2330066
Molecular Formula: C12H9NO4
Molecular Weight: 231.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40349-50-6 |
|---|---|
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.2 g/mol |
| IUPAC Name | methyl 3-(2,5-dioxopyrrol-1-yl)benzoate |
| Standard InChI | InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 |
| Standard InChI Key | HHHLXNRBOUEEGV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |
Introduction
Chemical Structure and Properties
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is characterized by a five-membered heterocyclic pyrrole ring containing nitrogen, with two carbonyl groups at positions 2 and 5, forming a maleimide moiety. This maleimide group is connected to a benzoate ring at position 3, which bears a methyl ester functional group. The compound's structural arrangement contributes to its unique chemical reactivity and potential applications in various fields.
The compound's physical and chemical properties are detailed in Table 1, providing essential information for researchers interested in its applications and handling requirements.
Table 1: Physical and Chemical Properties of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
| Property | Value |
|---|---|
| CAS Number | 40349-50-6 |
| Molecular Formula | C₁₂H₉NO₄ |
| Molecular Weight | 231.2 g/mol |
| IUPAC Name | methyl 3-(2,5-dioxopyrrol-1-yl)benzoate |
| Standard InChI | InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 |
| Standard InChIKey | HHHLXNRBOUEEGV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |
| PubChem Compound ID | 1520820 |
The chemical structure of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate consists of two principal components: a maleimide group (the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl portion) and a methyl benzoate group. The maleimide moiety is known for its electrophilic nature and ability to participate in various chemical reactions, particularly with nucleophilic compounds. The methyl ester group provides additional functionality, allowing for further chemical modifications through transesterification or hydrolysis reactions.
Synthesis and Preparation
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be synthesized through various organic chemistry methods, typically involving the reaction of suitable pyrrole derivatives with benzoic acid derivatives. The specific synthesis route may vary depending on the availability of starting materials and the desired yield. The general synthetic approach often involves the following steps:
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Preparation of the maleimide precursor, typically from maleic anhydride
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Synthesis of the appropriate benzoic acid derivative
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Coupling of these two components through various reaction conditions
One common approach involves the reaction of maleic anhydride with methyl 3-aminobenzoate, followed by cyclization to form the desired product. This reaction typically requires careful control of temperature and reaction conditions to ensure high yields and purity.
The synthesis can also be accomplished through alternative pathways, such as the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst to achieve esterification. This approach might be preferred when the acid precursor is readily available .
Applications
Pharmaceutical Applications
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and related compounds have shown potential in various pharmaceutical applications. The maleimide group is particularly useful for protein conjugation and bioconjugation applications due to its ability to react selectively with thiol groups present in proteins and peptides. This property makes the compound valuable in drug delivery systems and the development of protein-drug conjugates.
The compound's structure suggests potential bioactivity against various targets. Similar maleimide derivatives have demonstrated anticancer, antimicrobial, and anti-inflammatory properties, indicating potential therapeutic applications for this compound as well.
Chemical Applications
In addition to its pharmaceutical relevance, Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate serves as a valuable building block in organic synthesis. The presence of both the maleimide and methyl ester functional groups allows for selective transformations and the creation of more complex molecular architectures. These properties make it useful in the synthesis of specialized polymers, cross-linking agents, and functional materials.
The compound can participate in various chemical reactions:
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Diels-Alder reactions: The maleimide moiety can act as a dienophile
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Michael additions: The α,β-unsaturated carbonyl system is reactive toward nucleophiles
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Esterification/transesterification: The methyl ester group can be modified
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Cross-linking reactions: Particularly useful in polymer chemistry
These diverse reactivity patterns contribute to the compound's utility as a versatile synthetic intermediate in both academic research and industrial applications.
Comparison with Similar Compounds
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate belongs to a family of structurally related compounds that share either the maleimide moiety or the benzoate ester functionality. Comparing these compounds provides valuable insights into structure-activity relationships and potential applications. Table 2 presents a comparative analysis of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and structurally similar compounds.
Table 2: Comparison of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | C₁₂H₉NO₄ | 231.2 | 40349-50-6 | Reference compound |
| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | C₁₁H₇NO₄ | 217.18 | 17057-07-7 | Lacks methyl group on the carboxylic acid |
| Methyl 3-(2,5-dioxopyrrol-1-yl)propanoate | C₈H₉NO₄ | 183.16 | 22011-03-6 | Contains propanoate instead of benzoate |
| Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | C₁₂H₉NO₄ | 231.20 | 19077-61-3 | Position 2 substitution instead of position 3 |
| 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | C₁₃H₁₃NO₂ | 215.25 | 92028-57-4 | Methyl groups at positions 2 and 5 instead of carbonyl groups |
The differences in structure among these compounds result in varying physical, chemical, and potentially biological properties. For instance, the presence of the free carboxylic acid group in 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid allows for more direct conjugation reactions compared to the methyl ester in Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate .
The positional isomer, Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, differs only in the position of substitution on the benzoate ring, which might influence its reactivity and biological activity due to different steric considerations and electronic effects .
Research Applications and Findings
Recent research has explored various applications of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and related compounds. The maleimide functionality makes these compounds particularly useful for bioconjugation strategies, where they can react selectively with thiol groups in proteins and peptides under mild conditions.
In material science, compounds containing the maleimide group have been investigated for their potential in developing novel polymeric materials. For example, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates have been explored as liquid crystalline materials with unique optical properties .
Crosslinking applications represent another significant area of research for maleimide-containing compounds. The ability of the maleimide group to participate in various addition reactions makes it valuable in creating covalent linkages between macromolecules. This property has been exploited in the development of hydrogels, nanoparticles, and other advanced materials .
In the pharmaceutical domain, maleimide derivatives have demonstrated potential antimicrobial and anticancer properties. The mechanism of action often involves covalent binding to nucleophilic sites on crucial enzymes or receptors, leading to inhibition of essential cellular processes.
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